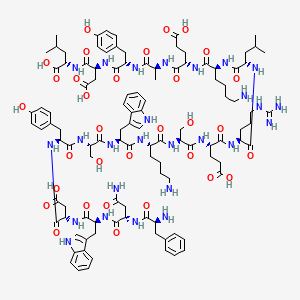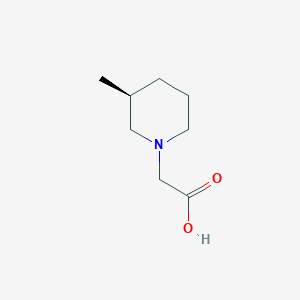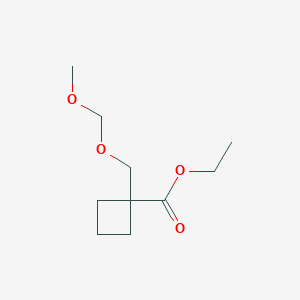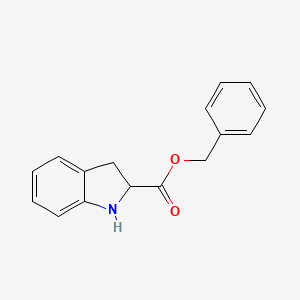![molecular formula C12H9N3O2 B13902713 6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13902713.png)
6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science . The presence of the cyanocyclopropyl group adds unique chemical properties to this compound, making it a valuable scaffold for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often involve multistep synthesis, starting from commercially available precursors and employing condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Analyse Des Réactions Chimiques
6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, radical reactions can lead to the direct functionalization of the imidazo[1,2-a]pyridine scaffold, resulting in a wide range of derivatives .
Applications De Recherche Scientifique
This compound has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it is recognized as a valuable scaffold for the development of new drugs, including antituberculosis agents . Its unique structure allows for the design of compounds with significant activity against multidrug-resistant and extensively drug-resistant tuberculosis . Additionally, it is used in material science for the development of pH probes and other functional materials .
Mécanisme D'action
The mechanism of action of 6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. In the context of its antituberculosis activity, it is believed to inhibit key enzymes and disrupt essential biological processes in the tuberculosis bacteria . The exact molecular targets and pathways involved can vary depending on the specific application and the structure of the derivatives used.
Comparaison Avec Des Composés Similaires
6-(1-Cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other similar compounds within the imidazo[1,2-a]pyridine family. Similar compounds include 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides and 6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid . These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of the cyanocyclopropyl group in this compound adds unique reactivity and potential for functionalization, making it a distinct and valuable compound in its class.
Propriétés
Formule moléculaire |
C12H9N3O2 |
|---|---|
Poids moléculaire |
227.22 g/mol |
Nom IUPAC |
6-(1-cyanocyclopropyl)imidazo[1,2-a]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C12H9N3O2/c13-7-12(3-4-12)8-1-2-10-14-9(11(16)17)6-15(10)5-8/h1-2,5-6H,3-4H2,(H,16,17) |
Clé InChI |
KPLMFGXFUKHKCN-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C#N)C2=CN3C=C(N=C3C=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(3-Fluorophenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902664.png)


![Methyl 4-bromobicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13902673.png)

![1-[4-[(3,4-Dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B13902702.png)

![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,4R,4aR,6aR,6bS,8S,8aS,14aR,14bS)-8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,14a-dodecahydropicen-3-yl]oxy]-3,5-dihydroxy-6-methyloxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13902719.png)
![(1R,4S,5R)-2-Tert-butoxycarbonyl-2-azabicyclo[3.1.0]hexane-4-carboxylic acid](/img/structure/B13902723.png)

